![molecular formula C13H17NO6S B15253628 (2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B15253628.png)
(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an aminoethanesulfonyl group, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the ethanesulfonyl group. The final step involves the addition of the propanoic acid moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the ethanesulfonyl group can participate in various biochemical pathways. The propanoic acid moiety may interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)butanoic acid: Similar structure but with a butanoic acid moiety.
(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)acetic acid: Contains an acetic acid moiety instead of propanoic acid.
Uniqueness
(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H17NO6S |
|---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
(2R)-2-[2-(phenylmethoxycarbonylamino)ethylsulfonyl]propanoic acid |
InChI |
InChI=1S/C13H17NO6S/c1-10(12(15)16)21(18,19)8-7-14-13(17)20-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
InChI Key |
BYXRWMSKGGIKOB-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4',4'-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B15253569.png)
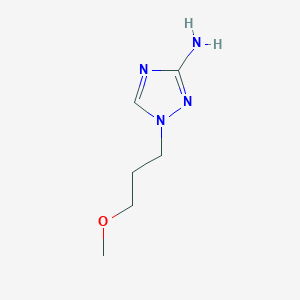
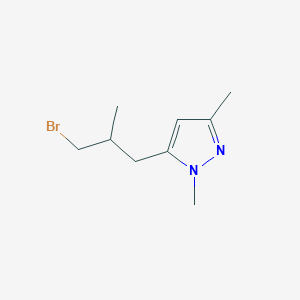
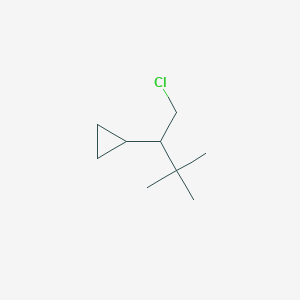
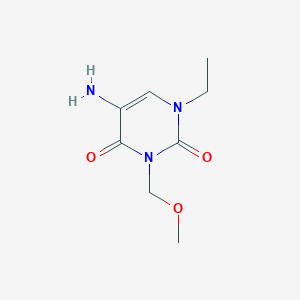


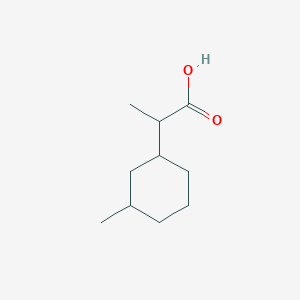


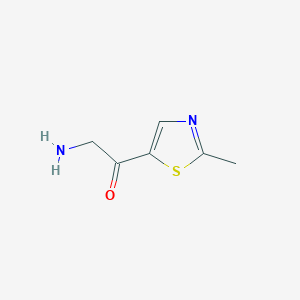
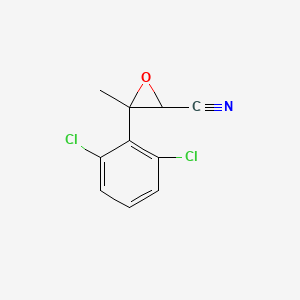
![5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B15253662.png)
